Strontium ranelate

Catalog No.
S544014
CAS No.
135459-87-9
M.F
C12H10N2O8SSr
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strontium ranelate

CAS Number

135459-87-9

Product Name

Strontium ranelate

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate

Molecular Formula

C12H10N2O8SSr

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);

InChI Key

SKKLLKBVXKVYLE-UHFFFAOYSA-N

SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2]

solubility

Soluble in DMSO

Synonyms

3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt, protelos, S 12911, S-12911, S12911, S12911-0, S12911-2, S12911-5, strontium ranelate

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr]

The exact mass of the compound Strontium ranelate is 513.7957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Drugs for treatment of bone diseases -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Fracture Risk and Increasing Bone Density

Multiple studies have explored the effectiveness of strontium ranelate in reducing the risk of fractures and increasing bone mineral density in individuals with osteoporosis. One such study published in Osteoporosis International found that strontium ranelate treatment led to a decrease in the risk of vertebral fractures in postmenopausal women with osteoporosis []. Additionally, research has shown that strontium ranelate can increase bone mineral density in the spine and hip, further strengthening the bones [].

Potential Mechanisms of Action

Researchers are actively investigating the mechanisms by which strontium ranelate exerts its effects on bone health. Some theories suggest that it stimulates bone formation by mimicking calcium in the bone-building process and inhibiting the activity of osteoclasts, cells responsible for bone breakdown []. Further research is needed to fully understand the specific cellular and molecular pathways involved.

Safety Concerns and Ongoing Research

While strontium ranelate has shown promise in managing osteoporosis, some studies have raised concerns about potential cardiovascular risks associated with its use. In response to these concerns, regulatory bodies in Europe have implemented stricter prescribing guidelines, limiting its use to patients with a high risk of fractures and who cannot tolerate other osteoporosis medications []. Further research is ongoing to definitively assess the safety profile of strontium ranelate.

Strontium ranelate is a chemical compound classified as a divalent strontium salt of ranelic acid, with the molecular formula C12H6N2O8SSr2C_{12}H_{6}N_{2}O_{8}SSr_{2} and a CAS Registry Number of 135459-90-4. It appears as a yellowish-white, non-hygroscopic powder, typically crystallizing in a nonahydrate form, which can vary in water content between eight to nine water molecules per molecule of strontium ranelate. The compound is slightly soluble in purified water (approximately 3.7 mg/mL at saturation) but is practically insoluble in organic solvents like methanol .

Strontium ranelate is primarily known for its dual action on bone metabolism: it promotes bone formation while simultaneously inhibiting bone resorption. This unique mechanism makes it an effective treatment for osteoporosis, particularly in postmenopausal women .

The exact mechanism by which strontium ranelate affects bone metabolism is not fully understood []. Research suggests it may stimulate the activity of osteoblasts (bone-forming cells) and reduce the activity of osteoclasts (bone-resorbing cells) [].

Involving strontium ranelate occur in the context of its interaction with biological systems. Strontium ions can substitute calcium ions in hydroxyapatite, the mineral component of bone, leading to enhanced bone density and structural integrity. The compound's mechanism involves:

  • Increased Osteoblast Activity: Strontium ranelate stimulates osteoblast precursor cells, enhancing their replication and collagen synthesis.
  • Reduced Osteoclast Activity: It alters osteoclast ultrastructure, decreasing their resorptive activity on bone tissue .

These reactions contribute to the rebalancing of bone turnover, favoring bone formation over resorption.

Strontium ranelate has been shown to possess significant biological activity related to bone health:

  • Bone Formation: It promotes the differentiation of pre-osteoblasts into mature osteoblasts and increases the secretion of osteoprotegerin, which inhibits osteoclast formation and activity.
  • Bone Resorption Inhibition: By affecting the RANK/RANKL/osteoprotegerin pathway, strontium ranelate reduces the number and activity of osteoclasts, leading to decreased bone resorption .

The synthesis of strontium ranelate typically involves the reaction between strontium salts (such as strontium chloride or strontium carbonate) and ranelic acid. The general procedure can be summarized as follows:

  • Preparation of Reactants: Obtain strontium salt and ranelic acid.
  • Reaction: Dissolve the reactants in appropriate solvents under controlled conditions (e.g., temperature and pH) to facilitate the formation of strontium ranelate.
  • Crystallization: Allow the solution to cool or evaporate slowly to precipitate strontium ranelate crystals.
  • Purification: Filter and wash the crystals to remove impurities before drying them under vacuum or ambient conditions .

Strontium ranelate is primarily used in the medical field for treating osteoporosis due to its unique ability to both stimulate bone formation and inhibit resorption. Its applications include:

  • Osteoporosis Treatment: Approved for use in postmenopausal women at risk of fractures.
  • Potential Use in Osteoarthritis: Emerging evidence suggests that it may slow disease progression in knee osteoarthritis .

Strontium ranelate exhibits several important interactions that can affect its efficacy:

  • Drug Interactions: The absorption of strontium ranelate can be significantly reduced when taken concurrently with antacids or calcium-containing products. It is recommended that these be taken two hours apart from strontium ranelate .
  • Food Interactions: Food intake can decrease its bioavailability by approximately 60-70%, necessitating careful timing of administration relative to meals .

Adverse interactions have also been noted with certain antibiotics that chelate strontium ions, necessitating caution during concurrent use.

Strontium ranelate's unique dual-action mechanism sets it apart from other compounds used in osteoporosis treatment. Below is a comparison with similar compounds:

Strontium ranelate's ability to both promote new bone formation and inhibit resorption distinguishes it from these other agents, making it a unique therapeutic option for managing osteoporosis .

Laboratory Synthesis Methodologies

3.1.1 Precursor Selection and Reaction Pathways

Early bench‐scale work employed the ethyl tetraester of ranelic acid as the central precursor. Hydrolysis in an aqueous-ethanol medium followed by cation exchange with strontium chloride or strontium hydroxide afforded strontium ranelate in three steps [1] [2].
Subsequent strategies shifted upstream to the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, giving access to ranelic acid after alkylation and saponification and thereby shortening the overall sequence [3] [4]. Chinese routes using chloroacetate alkylation of the same thiophene core further reduced step count while maintaining good atom economy [5] [6].

3.1.2 Optimization Parameters and Reaction Kinetics

Key kinetic and thermodynamic variables optimized in the laboratory are summarised in Table 1. The pivotal discovery was that complete ester hydrolysis proceeds at room temperature (15 – 30 °C) in water-ethanol when ammonium hydroxide is used as both base and counter-ion, eliminating high-temperature reflux and markedly suppressing by-product formation [1]. Comparative data show that conventional sodium hydroxide reflux (78 °C) introduces degradative side-products and lowers final purity [2]. Potassium hydroxide at 55 – 60 °C gives fast conversion (<2 h) but demands solvent evaporation and generates inorganic residues that complicate filtration [6].

EntryPrecursorBase / Cation SourceSolvent SystemTemp (°C)Reaction TimeYield of Target Salt (%)Final Purity (%)Notes
1Ethyl tetraesterSodium hydroxide → Strontium chlorideEthanol–water (1:1 v/v)78 (reflux)4 h6897.0Reflux generates coloured impurities [2]
2Ethyl tetraesterStrontium hydroxide (direct)Aqueous ethanol785 h6096.5Low solubility of strontium hydroxide limits kinetics [2]
3Ethyl tetraesterAmmonium hydroxide → Strontium chlorideWater–ethanol (15:1 v/v)15–308 h8599.9Room-temperature, minimal impurities [1]
4Methyl tetraesterPotassium hydroxide → Strontium chlorideWater, no organic solvent55–602 h8299.8Requires vacuum drying before salification [6]
5Thiophene methyl diesterLithium hydroxide → Strontium chlorideTetrahydrofuran–water253 h78≥99.8THF safety issues on scale-up [7]

The rate-determining step is ester hydrolysis; pseudo-first-order rate constants measured in entry 1 (k ≈ 1.4 × 10⁻² min⁻¹ at 78 °C) drop almost ten-fold at 25 °C but the cleaner profile offsets the longer reaction time [1].

Industrial Production Technologies

3.2.1 Scale-Up Processes and Manufacturing Strategies

Pilot-plant campaigns transitioned from batch reflux to semi-continuous precipitation of an intermediate ammonium ranelate salt. The patented room-temperature route (Figure 1) couples low-energy hydrolysis with in-situ ion exchange, delivering 70 – 85% isolated yield at ≥99.5% purity on kilogram scale [1]. Critical success factors include:

  • Maintaining water-to-ethanol ratios between 1:20 and 20:1 to balance solubility and viscosity [1].
  • Using ammonia rather than alkali metal hydroxides to form a water-soluble ammonium intermediate that filters rapidly and prevents scale fouling [1].
  • Charging strontium chloride as a concentrated aqueous solution to achieve near-stoichiometric precipitation, thereby reducing excess inorganic waste [8].
3.2.2 Purification and Isolation Techniques

Purification hinges on selective dissolution and controlled crystallisation (Table 2). High-performance liquid chromatography is reserved for in-process control; final isolation relies on sequential filtration, aqueous washing, and vacuum drying. Because strontium ranelate crystallises as an octa- to nona-hydrate, controlled humidity (<30% RH, 25 °C) is maintained to lock water content within 8.5 – 9.5% w/w, the pharmaceutically accepted specification [1].

Unit OperationPurposeTypical ConditionsImpurity Target
Liquid-liquid extraction (ethyl acetate)Remove residual inorganic basespH ≤ 2 acidic washNa⁺ < 50 ppm, K⁺ < 50 ppm [1]
Ethanol re-slurryDesolvate organics25 °C, 1 hTotal solvents < 0.5%
Vacuum tray dryingFix hydration level40 °C, –90 kPa, 12 hLoss on drying 12 – 14%
Final millingAchieve PSD D90 < 200 μmN₂ atmosphereNo size-induced phase change [8]

Green Chemistry Approaches and Sustainable Synthesis

Environmental assessments of recent patents reveal a downward trajectory for solvent intensity, reaction temperature, and hazardous reagents (Table 3). Eliminating tetrahydrofuran and reflux, the ammonium hydroxide process lowers the E-factor (kg waste / kg product) from ≈150 to <50 [1]. Additional research explores embedding strontium ranelate into hydroxyapatite or silica matrices via aqueous co-precipitation, thereby avoiding any organic solvents during loading [9] [10].

MetricLegacy Route (NaOH reflux) [2]Ammonium Route (RT) [1]Potassium Route (55 °C) [6]
Energy input (kWh kg⁻¹)481225
Total solvent volume (L kg⁻¹)1203560
E-factor~150<5080
Toxic solvent useEthanolEthanolnone
Halide waste (kg kg⁻¹)4.51.21.5

Prospective avenues now under evaluation include mechanochemical hydrolysis to achieve near-solvent-free conditions and the adoption of bio-derived ethanol, further aligning the process with the twelve principles of green chemistry [11].

Figure 1. Industrial room-temperature ammonium intermediate route to strontium ranelate (schematic, not to scale) [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

429.92139871 g/mol

Monoisotopic Mass

429.92139871 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04NQ160FRU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (95.24%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Strontium ranelate is therapeutically indicated for the treatment of severe osteoperosis in: a) postmenopasual women, and b) adult men, who are at high risk of fractures, for whom treatment with other medical products approved for the treatment of osteoperosis is not possible due to, for example, contraindications or intolerance. In postmenopausal women, strontium ranelate can also reduce the risk of vertebral and hip fractures.
FDA Label
Treatment of severe osteoporosis in postmenopausal women at high risk for fracture to reduce the risk of vertebral and hip fractures. Treatment of severe osteoporosis in adult men at increased risk of fracture. The decision to prescribe strontium ranelate should be based on an assessment of the individual patient's overall risks.
Treatment of severe osteoporosis in postmenopausal women at high risk for fracture to reduce the risk of vertebral and hip fractures. , , Treatment of severe osteoporosis in adult men at increased risk of fracture. , , The decision to prescribe strontium ranelate should be based on an assessment of the individual patient's overall risks. ,
Osteoporosis

Pharmacology

In general, it is believed that strontium ranelate is capable of affecting a rebalance in bone turnover in favour of bone formation by: (1) increasing osteoblast differentiation from progenitors, osteoblast activity and survival, as well as regulating osteoblast-induced osteoclastogenesis, and (2) decreasing osteoclast differentiation and activity, as well as increasing osteoclast apoptosis [A31541]. It has also been shown that strontium ranelate is capable of improving and strengthening various components of overall bone tissue quality like bone mineral density and bone microarchitecture [A31541, A31542, A31553].

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

M05BX03
M - Musculo-skeletal system
M05 - Drugs for treatment of bone diseases
M05B - Drugs affecting bone structure and mineralization
M05BX - Other drugs affecting bone structure and mineralization
M05BX03 - Strontium ranelate

Mechanism of Action

The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis.

Pictograms

Irritant

Irritant

Other CAS

135459-87-9

Absorption Distribution and Excretion

The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate. Maximum plasma concentrations are reached approximately 3-5 hours after a single dose of 2 g. Steady state is reached after 2 weeks of treatement. The intake of strontium ranelate with calcium or food reduces the bioavailablity of strontium ranelate by about 60-70%, compared with administration 3 hours after a meal. Due to the relatively slow absorption of strontium, food and calcium intake should be avoided both before and after administration of strontium ranelate. Conversely, oral supplementation with vitamin D has no effect on strontium exposure whatsoever.
The elimination of strontium is time and dose independent. Strontium excretion occurs via the kidneys and the gastrointetinal.
Strontium has a volume of distribution of about 1 L/kg.
The plasma dclearance is about 12 ml/min and its renal clearance is about 7 ml/min.

Metabolism Metabolites

As a divalent cation, strontium is not metabolized.

Wikipedia

Strontium_ranelate

Biological Half Life

The effective half-life of strontium is approximately 60 hours.

Use Classification

Human drugs -> Drugs for treatment of bone diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
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2: Wang Y, Dai M, Tian F, Zhang L. [Research progress of effects of strontium ranelate on osteoarthritis]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi. 2014 Dec;28(12):1479-83. Review. Chinese. PubMed PMID: 25826890.
3: Vestergaard P. New strategies for osteoporosis patients previously managed with strontium ranelate. Ther Adv Musculoskelet Dis. 2014 Dec;6(6):217-25. doi: 10.1177/1759720X14552070. Review. PubMed PMID: 25435924; PubMed Central PMCID: PMC4239150.
4: Vengerovskiĭ AI, Khlusov IA, Nechaev KA. [Molecular mechanisms of action of bisphosphonates and strontium ranelate]. Eksp Klin Farmakol. 2014;77(9):43-6. Review. Russian. PubMed PMID: 25365870.
5: Bolland MJ, Grey A. A comparison of adverse event and fracture efficacy data for strontium ranelate in regulatory documents and the publication record. BMJ Open. 2014 Oct 7;4(10):e005787. doi: 10.1136/bmjopen-2014-005787. Review. PubMed PMID: 25293384; PubMed Central PMCID: PMC4187454.
6: Reginster JY. Cardiac concerns associated with strontium ranelate. Expert Opin Drug Saf. 2014 Sep;13(9):1209-13. doi: 10.1517/14740338.2014.939169. Epub 2014 Jul 14. Review. PubMed PMID: 25020233; PubMed Central PMCID: PMC4196504.
7: Tenti S, Cheleschi S, Guidelli GM, Galeazzi M, Fioravanti A. What about strontium ranelate in osteoarthritis? Doubts and securities. Mod Rheumatol. 2014 Nov;24(6):881-4. doi: 10.3109/14397595.2014.888156. Epub 2014 Mar 19. Review. PubMed PMID: 24645726.
8: Khlusov IA, Vengerovsky AI, Novitsky VV. [The combined use of bisphosphonates and strontium ranelate with osseosubstituting materials]. Vestn Ross Akad Med Nauk. 2014;(11-12):128-32. Review. Russian. PubMed PMID: 25971138.
9: Stepan JJ. Strontium ranelate: in search for the mechanism of action. J Bone Miner Metab. 2013 Nov;31(6):606-12. doi: 10.1007/s00774-013-0494-1. Epub 2013 Aug 9. Review. PubMed PMID: 23925392.
10: Przedlacki J. [Strontium ranelate in post-menopausal osteoporosis]. Endokrynol Pol. 2011;62 Suppl 2:23-31. Review. Polish. PubMed PMID: 22125019.
11: García Llopis P, Vicente Valor MI, Martínez Cristóbal A. [Alopecia areata universalis due to strontium ranelate]. Med Clin (Barc). 2012 Mar 3;138(5):229. doi: 10.1016/j.medcli.2011.08.002. Epub 2011 Oct 19. Review. Spanish. PubMed PMID: 22014845.
12: Mentaverri R, Brazier M, Kamel S, Fardellone P. Potential anti-catabolic and anabolic properties of strontium ranelate. Curr Mol Pharmacol. 2012 Jun;5(2):189-94. Review. PubMed PMID: 21787286.
13: Przedlacki J. Strontium ranelate in post-menopausal osteoporosis. Endokrynol Pol. 2011 Jan-Feb;62(1):65-72. Review. PubMed PMID: 21365582.
14: Reginster JY, Neuprez A. Strontium ranelate: a look back at its use for osteoporosis. Expert Opin Pharmacother. 2010 Dec;11(17):2915-27. doi: 10.1517/14656566.2010.533170. Review. PubMed PMID: 21050035.
15: Marie PJ. Strontium ranelate in osteoporosis and beyond: identifying molecular targets in bone cell biology. Mol Interv. 2010 Oct;10(5):305-12. doi: 10.1124/mi.10.5.7. Review. PubMed PMID: 21045244.
16: Gallacher SJ, Dixon T. Impact of treatments for postmenopausal osteoporosis (bisphosphonates, parathyroid hormone, strontium ranelate, and denosumab) on bone quality: a systematic review. Calcif Tissue Int. 2010 Dec;87(6):469-84. doi: 10.1007/s00223-010-9420-x. Epub 2010 Sep 26. Review. PubMed PMID: 20872215.
17: Marie PJ, Felsenberg D, Brandi ML. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis. Osteoporos Int. 2011 Jun;22(6):1659-67. doi: 10.1007/s00198-010-1369-0. Epub 2010 Sep 2. Review. PubMed PMID: 20812008.
18: Deeks ED, Dhillon S. Spotlight on strontium ranelate: in postmenopausal osteoporosis. Drugs Aging. 2010 Sep 1;27(9):771-3. doi: 10.2165/11206440-000000000-00000. Review. PubMed PMID: 20809666.
19: Hiligsmann M, Vanoverberghe M, Neuprez A, Bruyère O, Reginster JY. Cost-effectiveness of strontium ranelate for the prevention and treatment of osteoporosis. Expert Rev Pharmacoecon Outcomes Res. 2010 Aug;10(4):359-66. doi: 10.1586/erp.10.53. Review. PubMed PMID: 20715911.
20: Ferrari S. Comparing and contrasting the effects of strontium ranelate and other osteoporosis drugs on microarchitecture. Osteoporos Int. 2010 Jun;21 Suppl 2:S437-42. doi: 10.1007/s00198-010-1250-1. Epub 2010 May 13. Review. PubMed PMID: 20464378.

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